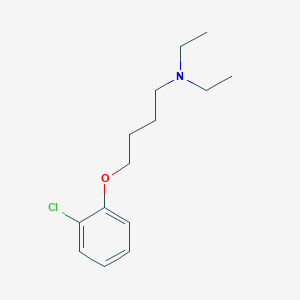
4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine
描述
4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine, also known as bupropion, is a medication that is commonly used to treat depression, smoking cessation, and attention deficit hyperactivity disorder (ADHD). It is a dopamine and norepinephrine reuptake inhibitor, which means that it works by increasing the levels of these neurotransmitters in the brain.
作用机制
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine, which increases their levels in the brain. This leads to an increase in mood, energy, and focus. Bupropion also has weak effects on the reuptake of serotonin, although this is not its primary mechanism of action.
Biochemical and Physiological Effects:
Bupropion has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and energy levels. Bupropion has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making. In addition, 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine has been found to have anti-inflammatory effects, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
Bupropion has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it useful for studying neurotransmitter systems and their effects on behavior. Bupropion is also relatively easy to administer and has a low risk of side effects. However, there are also some limitations to using 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine in lab experiments. For example, it can be difficult to control for individual differences in drug metabolism and absorption, which can affect the results of experiments.
未来方向
There are several future directions for research on 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine. One area of interest is its potential use in treating other psychiatric and neurological conditions, such as anxiety disorders and Parkinson's disease. Another area of research is the development of new formulations of 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine that could improve its efficacy and reduce its side effects. Finally, there is ongoing research into the underlying mechanisms of 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine's effects on neurotransmitter systems, which could lead to the development of new drugs with similar mechanisms of action.
科学研究应用
Bupropion has been widely studied for its therapeutic effects on depression, smoking cessation, and ADHD. It has also been investigated for its potential use in treating other conditions, such as bipolar disorder, obesity, and neuropathic pain. In addition, 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine has been studied for its effects on neurotransmitter systems, including dopamine, norepinephrine, and serotonin.
属性
IUPAC Name |
4-(2-chlorophenoxy)-N,N-diethylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-3-16(4-2)11-7-8-12-17-14-10-6-5-9-13(14)15/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJVTQCTFDEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenoxy)-N,N-diethylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795341.png)
![6-chloro-2-(2-ethoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4795344.png)
![2-mercapto-6-methyl-5-phenyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4795350.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4795358.png)
amine dihydrochloride](/img/structure/B4795366.png)
![5,7-dimethyl-3-(4-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4795371.png)
![2-{4-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795390.png)
![N-(tert-butyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4795398.png)
![2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795401.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)
![4-ethyl 2-methyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4795422.png)

![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4795439.png)
